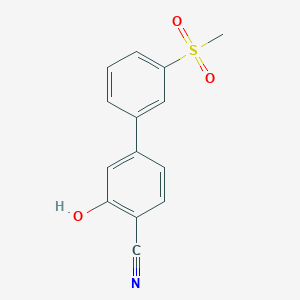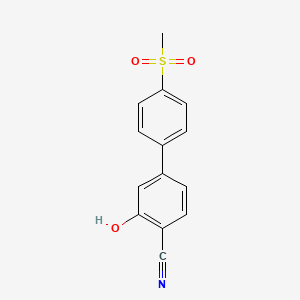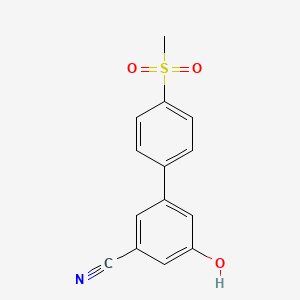
4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% (4-CEPC) is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a colorless crystalline solid that is soluble in organic solvents such as ethanol, acetone, and ethyl acetate. 4-CEPC has been studied for its potential uses in drug development, biochemistry, and physiology, among other areas. In
Scientific Research Applications
4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% has been used in a variety of scientific research applications. It has been studied as a potential anti-cancer agent, as well as a potential inhibitor of the enzyme caspase-3. It has also been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, 4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% has been studied as a potential inhibitor of the enzyme cyclooxygenase-2, which is involved in inflammation and pain.
Mechanism of Action
The exact mechanism of action of 4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in various biochemical and physiological processes. For example, it is believed to inhibit the enzyme caspase-3, which is involved in apoptosis, or programmed cell death. It is also believed to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, it is believed to inhibit the enzyme cyclooxygenase-2, which is involved in inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% are not fully understood. However, it is believed to have anti-cancer and anti-inflammatory properties. Additionally, it is believed to have the potential to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release.
Advantages and Limitations for Lab Experiments
4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is soluble in organic solvents such as ethanol, acetone, and ethyl acetate. Additionally, it is relatively stable and has a wide range of potential applications. However, there are also some limitations to its use in laboratory experiments. It is a relatively new compound, so there is limited information available on its effects. Additionally, it is not approved for human use, so it should not be used in experiments involving humans.
Future Directions
There are several potential future directions for the use of 4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95%. It could be studied further as a potential anti-cancer agent, as well as a potential inhibitor of the enzyme caspase-3. Additionally, it could be studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. Additionally, it could be studied as a potential inhibitor of the enzyme cyclooxygenase-2, which is involved in inflammation and pain. Finally, it could be studied further for its potential uses in drug development.
Synthesis Methods
4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol, 95% is synthesized via a reaction between 2-chloro-4-ethoxyphenol and cyanogen bromide. The reaction is carried out in a mixture of acetic acid and acetic anhydride at a temperature of 100°C. The product is then purified by recrystallization from ethyl acetate.
properties
IUPAC Name |
5-(2-chloro-4-ethoxyphenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-2-19-12-4-5-13(14(16)8-12)10-3-6-15(18)11(7-10)9-17/h3-8,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGARABLMDDNIKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684949 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-4-ethoxyphenyl)-2-cyanophenol | |
CAS RN |
1261950-89-3 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-Cyano-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6377053.png)


